N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a furan-3-ylmethyl group, a 2-methoxyethyl group, and a 4-(trifluoromethyl)phenyl moiety. Its structure combines electron-rich (furan, methoxy) and electron-deficient (trifluoromethyl) motifs, which may influence solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S/c1-23-9-7-20(10-14-6-8-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,8,11H,7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVYOKMZLUQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H16F3NO5S
- Molecular Weight : 379.35 g/mol
- CAS Number : 1421494-15-6
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds containing the furan moiety. For instance, furan derivatives have been shown to modulate immune responses by influencing signaling pathways such as MAPK and PPAR-ɣ, which are critical in inflammatory processes .
In a specific study, various furan derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents without significant cytotoxicity . Additionally, some furan compounds were found to inhibit the production of prostaglandin E2 (PGE2), further supporting their role in reducing inflammation .
2. Antimicrobial Activity
The antimicrobial properties of furan derivatives are also notable. Research indicates that certain furan compounds can selectively inhibit microbial growth and modify enzymatic activity in pathogens. For example, studies have reported the effectiveness of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA) .
Moreover, furan-based compounds have been shown to exhibit activity against various fungi, including Trichophyton species, which are responsible for skin infections . These findings suggest that this compound may possess similar antimicrobial properties.
Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to its structural components:
- Furan Ring : Known for its antioxidant properties, it may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.
- Trifluoromethyl Group : This group often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and effectiveness.
- Methanesulfonamide Moiety : This functional group is commonly associated with various biological activities, including antimicrobial effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related sulfonamides from patent literature and crystallographic studies:
Electronic and Steric Considerations
- Furan vs. Benzene : The furan-3-ylmethyl group introduces a heteroaromatic ring with lone-pair electrons, which may engage in hydrogen bonding or π-π stacking distinct from benzene-based analogs .
- Methoxyethyl Chain : The 2-methoxyethyl substituent likely improves solubility relative to bulkier groups (e.g., ethyl or oxazolidine derivatives in the patent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
